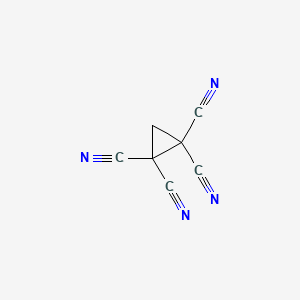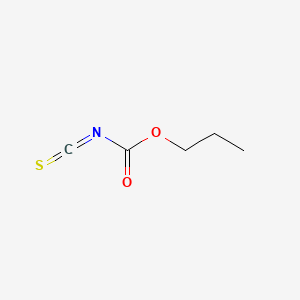
cyclopropane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane-1,1,2,2-tetracarbonitrile, also known as 1,1,2,2-tetracyanocyclopropane, is an organic compound with the molecular formula C₇H₂N₄. It is characterized by a cyclopropane ring substituted with four cyano groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropane-1,1,2,2-tetracarbonitrile can be synthesized through a solvent-free, one-pot process. This involves the reaction of aromatic aldehydes and dialdehydes with malononitrile, cyanogen bromide, and solid sodium ethoxide by milling. This method is advantageous due to its easy workup, mild reaction conditions, and excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the solvent-free, one-pot synthesis method mentioned above could be adapted for larger-scale production due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Cyclopropanation Reactions: The compound can be used in cyclopropanation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cyanogen bromide, malononitrile, and sodium ethoxide. These reactions are typically carried out under solvent-free conditions using milling techniques .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic aldehydes can yield pentasubstituted cyclopropanes .
Applications De Recherche Scientifique
Cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of target molecules. In biological systems, it can alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation . The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl methyl bromide: Similar in structure but with different substituents.
3-(4-(Bromomethyl)phenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Another derivative with bromomethyl and phenyl groups.
Uniqueness
This compound is unique due to its four cyano groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
2424-32-0 |
|---|---|
Formule moléculaire |
C7H2N4 |
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C7H2N4/c8-2-6(3-9)1-7(6,4-10)5-11/h1H2 |
Clé InChI |
PSDKLXIWEMMSLZ-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C#N)(C#N)C#N |
SMILES canonique |
C1C(C1(C#N)C#N)(C#N)C#N |
| 2424-32-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B3050115.png)



![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)







amino}benzoate](/img/structure/B3050137.png)
